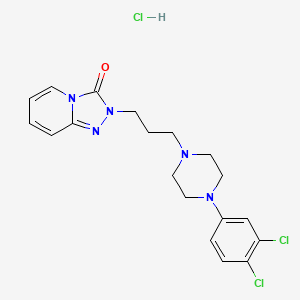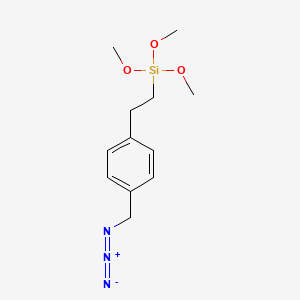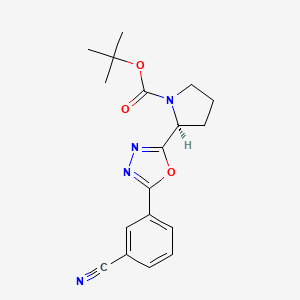![molecular formula C36H24ClN B577938 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole CAS No. 1221238-04-5](/img/structure/B577938.png)
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole” is a complex organic molecule. It contains a carbazole group, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring. The carbazole group is substituted with a biphenyl group at the 9-position, a chlorophenyl group at the 3-position, and a phenyl group at the 6-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the carbazole core, followed by successive functionalization to introduce the biphenyl, chlorophenyl, and phenyl groups. The exact synthetic route would depend on the specific reactivity of these groups and the conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, which contribute to its stability and may influence its reactivity. The presence of the chlorine atom on one of the phenyl rings could make that position more electrophilic, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the chlorine substituent. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The chlorine atom might make the compound more dense and increase its boiling and melting points compared to similar compounds without a halogen .Applications De Recherche Scientifique
Materials Science and Polymers
Overview: BCPCC’s rigid and planar structure makes it an attractive building block for polymer materials.
Applications:- Thermally Stable Polymers : BCPCC contributes to the thermal stability of polymers like polysulfones and polyethersulfones .
Boronic Acid Derivatives
Overview: BCPCC can be functionalized to create boronic acid derivatives, which have diverse applications.
Applications:Biological and Medicinal Chemistry
Overview: BCPCC’s structural resemblance to carbazole-based compounds piques interest in biological applications.
Applications:Remember, BCPCC’s versatility extends beyond these six fields. As research progresses, we may uncover even more exciting applications. Keep an eye on this compound—it’s a hidden gem in the world of chemistry! 🌟
Safety And Hazards
Orientations Futures
The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential applications in medicine or agriculture. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-9-(4-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24ClN/c37-31-17-11-28(12-18-31)30-16-22-36-34(24-30)33-23-29(26-9-5-2-6-10-26)15-21-35(33)38(36)32-19-13-27(14-20-32)25-7-3-1-4-8-25/h1-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPWBBDOGQWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)C7=CC=C(C=C7)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729168 |
Source


|
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole | |
CAS RN |
1221238-04-5 |
Source


|
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)


![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)



![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)


